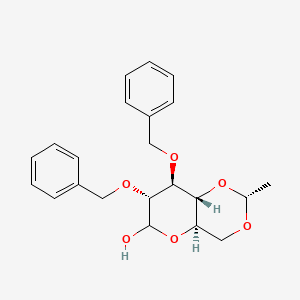
D-Glucopyranose, 4,6-O-(1R)-ethylidene-2,3-bis-O-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucopyranose, 4,6-O-(1R)-ethylidene-2,3-bis-O-(phenylmethyl)- is a derivative of D-glucose, a naturally occurring sugar. This compound is characterized by the presence of an ethylidene group at the 4,6-positions and phenylmethyl groups at the 2,3-positions of the glucopyranose ring. It is commonly used in carbohydrate chemistry and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucopyranose, 4,6-O-(1R)-ethylidene-2,3-bis-O-(phenylmethyl)- typically involves the protection of hydroxyl groups in D-glucose followed by selective deprotection and functionalization. One common method involves the use of acylation and alkylation reactions to introduce the ethylidene and phenylmethyl groups . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
D-Glucopyranose, 4,6-O-(1R)-ethylidene-2,3-bis-O-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into different derivatives.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
D-Glucopyranose, 4,6-O-(1R)-ethylidene-2,3-bis-O-(phenylmethyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: The compound is employed in studies of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents and diagnostic tools.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of D-Glucopyranose, 4,6-O-(1R)-ethylidene-2,3-bis-O-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical processes such as glycosylation and signal transduction. The ethylidene and phenylmethyl groups play a crucial role in modulating its activity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: This compound has benzyl groups at the 2,3,4, and 6 positions, making it structurally similar but functionally different.
2-Acetamido-2-deoxy-beta-D-glucopyranose: This derivative contains an acetamido group, which imparts different chemical properties and biological activities.
Uniqueness
D-Glucopyranose, 4,6-O-(1R)-ethylidene-2,3-bis-O-(phenylmethyl)- is unique due to its specific functional groups and their positions on the glucopyranose ring. These modifications confer distinct reactivity and interaction profiles, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C22H26O6 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(2R,4aR,7R,8S,8aR)-2-methyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-ol |
InChI |
InChI=1S/C22H26O6/c1-15-24-14-18-19(27-15)20(25-12-16-8-4-2-5-9-16)21(22(23)28-18)26-13-17-10-6-3-7-11-17/h2-11,15,18-23H,12-14H2,1H3/t15-,18-,19-,20+,21-,22?/m1/s1 |
InChI Key |
BALYQVSNDKYQHO-FGNVNEHASA-N |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















